molecular formula C18H21NO3 B5418486 4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide

4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide

Cat. No.: B5418486
M. Wt: 299.4 g/mol
InChI Key: LUNSSPBIWONDTA-UHFFFAOYSA-N
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Description

4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide is an organic compound with the molecular formula C18H21NO3 and a molecular weight of 299.36424 g/mol . This compound is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a benzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name

4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-4-22-16-10-8-14(9-11-16)18(20)19-13(2)15-6-5-7-17(12-15)21-3/h5-13H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUNSSPBIWONDTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide typically involves the condensation of 4-ethoxybenzoic acid with 1-(3-methoxyphenyl)ethylamine. This reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide group to an amine.

    Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions with reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO) or potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins . This inhibition can result in anti-inflammatory and analgesic effects. The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and preventing the formation of inflammatory compounds.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-[1-(3-methoxyphenyl)ethyl]benzamide
  • 4-ethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide
  • 4-ethoxy-N-[1-(2-methoxyphenyl)ethyl]benzamide

Uniqueness

This compound is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its binding affinity and selectivity towards molecular targets. This positional isomerism can result in different biological activities and pharmacokinetic properties compared to its analogs .

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